3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1178958-75-2
VCID: VC2922348
InChI: InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.2 g/mol

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 1178958-75-2

Cat. No.: VC2922348

Molecular Formula: C13H8F2O2

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - 1178958-75-2

Specification

CAS No. 1178958-75-2
Molecular Formula C13H8F2O2
Molecular Weight 234.2 g/mol
IUPAC Name 2-fluoro-5-(3-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Standard InChI Key ZOGPLQJNFXNZKX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid possesses a well-defined molecular composition and physical characteristics that are important for understanding its behavior in various chemical environments. The compound has a molecular formula of C₁₃H₈F₂O₂ and a molecular weight of 234.20 g/mol . It typically exists as a solid at room temperature, with physicochemical properties influenced by its specific structural features .

Structural Characteristics and Chemical Identifiers

ParameterValue
Molecular FormulaC₁₃H₈F₂O₂
Molecular Weight234.20 g/mol
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bonds2
Physical State (20°C)Solid

The placement of fluorine atoms at the 3' and 4 positions creates a specific electronic distribution that distinguishes this compound from other fluorinated biphenyl derivatives . This particular substitution pattern likely influences the compound's interaction with biological receptors and its behavior in chemical reactions.

Synthesis Methods

Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid can be achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds between aryl halides and boronic acids. This synthetic approach represents an efficient pathway to access fluorinated biphenyl derivatives with high yields and selectivity .

Research on similar fluorinated biphenyl compounds has demonstrated that the Suzuki-Miyaura coupling can be effectively catalyzed by palladium-based catalysts, such as water-soluble fullerene-supported PdCl₂ nanocatalysts (C₆₀-TEGs/PdCl₂) . Under optimized conditions, these reactions typically achieve yields exceeding 90% at room temperature within 4 hours, using relatively low catalyst loadings (0.05 mol%) and K₂CO₃ (2 equiv.) as the base . The reaction can be conducted in aqueous media, aligning with principles of green chemistry and sustainable synthesis methods.

For the specific synthesis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, the reaction would involve coupling an appropriate bromobenzoic acid with a fluorinated arylboronic acid. The exact precursors would need to be selected to ensure the correct positioning of the fluorine atoms and the carboxylic acid group in the final product .

Related Compounds

Structural Analogs

The chemical space surrounding 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid includes several structurally related fluorinated biphenyl derivatives that differ in the position of substituents or functional groups. One closely related compound is 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 885963-39-3), which features fluorine atoms at the 3' and 4' positions of the biphenyl system . This positional isomer differs from the target compound in the location of one fluorine atom, potentially resulting in distinct physicochemical properties and biological activities.

Other related compounds include:

  • 3',4'-Difluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid (C₁₄H₁₀F₂O₂, MW: 248 Da), which features an additional methyl group at the 6-position

  • 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (C₁₄H₈F₂O₄, MW: 278.21), which contains two carboxylic acid groups at the 4 and 4' positions

These structural variations create a family of related compounds with potentially diverse properties and applications.

Physicochemical Comparisons

A comparative analysis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid and its structural analogs reveals important similarities and differences in their physicochemical properties. The table below summarizes key parameters for select compounds in this chemical family:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberNotable Features
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₂234.201178958-75-2F at 3' and 4 positions, COOH at 3-position
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₂234.20885963-39-3F at 3' and 4' positions, COOH at 3-position
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₈F₂O₃250.20887576-75-2F at 3' and 4' positions, COOH at 3-position, OH at 4-position
3',4'-Difluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acidC₁₄H₁₀F₂O₂248.00-F at 3' and 4' positions, COOH at 3-position, CH₃ at 6-position

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